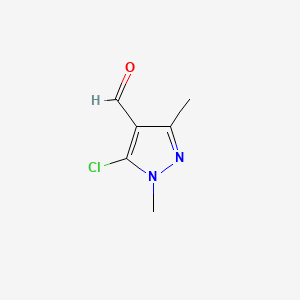













|
REACTION_CXSMILES
|
C[N:2]([CH:4]=O)[CH3:3].O=P(Cl)(Cl)[Cl:8].[CH3:11][N:12]1[C:16]([OH:17])=[CH:15][C:14]([CH3:18])=[N:13]1.[OH-].[Na+]>ClCCCl.ClC(Cl)C.O>[Cl:8][C:4]1[N:2]([CH3:3])[N:13]=[C:14]([CH3:18])[C:15]=1[CH:16]=[O:17].[CH3:11][NH:12][NH2:13] |f:3.4|
|


|
Name
|
|
|
Quantity
|
33.29 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
81.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1N=C(C=C1O)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC(C)Cl
|
|
Name
|
|
|
Quantity
|
91.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
under continued stirring at 0° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
at 0° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for 3 h
|
|
Duration
|
3 h
|
|
Type
|
WAIT
|
|
Details
|
left
|
|
Type
|
STIRRING
|
|
Details
|
to stir overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane (3×250 mL)
|
|
Type
|
WASH
|
|
Details
|
The organic extracts were washed with water to neutral pH
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under vacuum
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=NN1C)C)C=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNN
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |